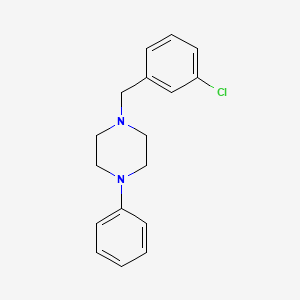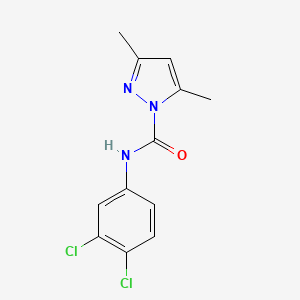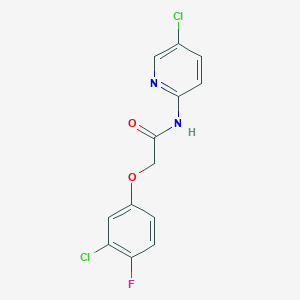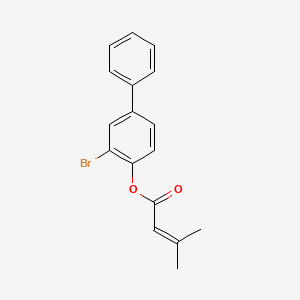![molecular formula C13H16N6O B5634575 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine](/img/structure/B5634575.png)
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine is a synthetic molecule that may be of interest due to the presence of both piperazine and pyrazine rings. These structural elements are commonly found in compounds with a variety of biological activities. Piperazine derivatives, in particular, have been shown to possess potent antioxidant properties, as well as forming the basis for the synthesis of various biologically active molecules (Begum et al., 2020).
Synthesis Analysis
The synthesis of compounds containing piperazine and pyrazine units often involves multi-step chemical reactions. For instance, the construction of piperazine derivatives can be achieved through the coupling of the piperazine ring with different heterocyclic rings, including pyrazine, to yield compounds with improved antioxidant activity. Such synthetic strategies are instrumental in generating a wide array of compounds for further biological evaluation (Begum et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 1,3,4-oxadiazole ring, a piperazine moiety, and a pyrazine ring. Such structural features are known to impart significant biological activities, as they enable the molecule to interact with various biological targets. The presence of the 1,3,4-oxadiazole ring, in particular, is noteworthy due to its role in the development of compounds with antitubercular activity (Asif, 2014).
Chemical Reactions and Properties
Compounds containing piperazine and pyrazine structures are known to participate in a variety of chemical reactions, leading to the formation of new derivatives with potential biological activities. The reactivity of these rings allows for the introduction of various substituents, thereby modulating the compound's physical, chemical, and biological properties. The synthesis and functionalization of such compounds are crucial for the exploration of their pharmacological potential (Pluta, Morak-Młodawska, & Jeleń, 2011).
properties
IUPAC Name |
2-cyclopropyl-5-(4-pyrazin-2-ylpiperazin-1-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-2-10(1)12-16-17-13(20-12)19-7-5-18(6-8-19)11-9-14-3-4-15-11/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKVMKFURLQTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5634497.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)


![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)

![4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5634536.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5634545.png)

![1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone](/img/structure/B5634564.png)
![1-(cyclopentylcarbonyl)-N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5634571.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)